molecular formula C19H14N4O3S B11362199 4-methyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11362199
M. Wt: 378.4 g/mol
InChI Key: QHSVEIUBKAOMKU-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzofuran ring, a thiadiazole ring, and a phenylcarbamoyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the Benzofuran and Thiadiazole Rings: This step involves the formation of a carbon-nitrogen bond between the benzofuran and thiadiazole rings, often facilitated by coupling reagents such as carbodiimides.

    Addition of the Phenylcarbamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-methyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

4-methyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-5-carboxamide can be compared with similar compounds such as:

    4-methyl-N-(phenylcarbamoyl)benzenesulfonamide: Similar in structure but with a benzenesulfonamide group instead of a benzofuran-thiadiazole moiety.

    N-methyl-N-phenylcarbamoyl chloride: A simpler compound with a phenylcarbamoyl group but lacking the benzofuran and thiadiazole rings.

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

4-methyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C19H14N4O3S/c1-11-17(27-23-22-11)19(25)21-15-13-9-5-6-10-14(13)26-16(15)18(24)20-12-7-3-2-4-8-12/h2-10H,1H3,(H,20,24)(H,21,25)

InChI Key

QHSVEIUBKAOMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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